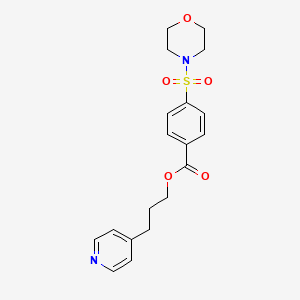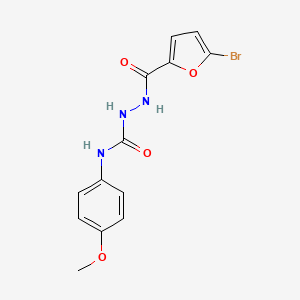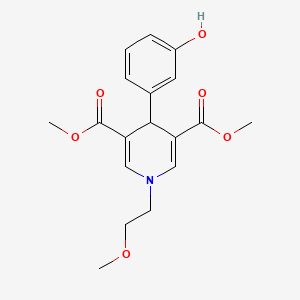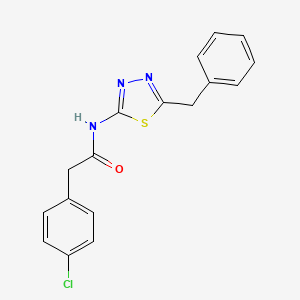
3-(4-pyridinyl)propyl 4-(4-morpholinylsulfonyl)benzoate
Descripción general
Descripción
3-(4-pyridinyl)propyl 4-(4-morpholinylsulfonyl)benzoate, also known as PPSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPSB is a selective antagonist of the glycine receptor, which is a neurotransmitter receptor in the central nervous system. The compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
3-(4-pyridinyl)propyl 4-(4-morpholinylsulfonyl)benzoate acts as a selective antagonist of the glycine receptor, which is a neurotransmitter receptor in the central nervous system. The glycine receptor plays a key role in the modulation of pain signals, and it has been shown that 3-(4-pyridinyl)propyl 4-(4-morpholinylsulfonyl)benzoate can block the activity of the receptor, leading to a reduction in pain perception.
Biochemical and Physiological Effects:
3-(4-pyridinyl)propyl 4-(4-morpholinylsulfonyl)benzoate has been shown to have a range of biochemical and physiological effects. In addition to its analgesic effects, the compound has been shown to have anti-inflammatory properties. It has also been suggested that 3-(4-pyridinyl)propyl 4-(4-morpholinylsulfonyl)benzoate may have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-pyridinyl)propyl 4-(4-morpholinylsulfonyl)benzoate is its selectivity for the glycine receptor. This allows researchers to specifically target this receptor and study its effects in a more controlled manner. However, one limitation of 3-(4-pyridinyl)propyl 4-(4-morpholinylsulfonyl)benzoate is its relatively low potency, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 3-(4-pyridinyl)propyl 4-(4-morpholinylsulfonyl)benzoate. One area of interest is the development of more potent analogs of the compound, which may be more effective in the treatment of chronic pain and other conditions. Another potential direction is the investigation of 3-(4-pyridinyl)propyl 4-(4-morpholinylsulfonyl)benzoate's effects on other neurotransmitter receptors, which may lead to the discovery of new therapeutic targets. Additionally, the neuroprotective effects of 3-(4-pyridinyl)propyl 4-(4-morpholinylsulfonyl)benzoate could be further explored for the treatment of neurodegenerative diseases.
Aplicaciones Científicas De Investigación
3-(4-pyridinyl)propyl 4-(4-morpholinylsulfonyl)benzoate has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of chronic pain. 3-(4-pyridinyl)propyl 4-(4-morpholinylsulfonyl)benzoate has been shown to have analgesic effects in animal models of chronic pain, and it has been suggested that the compound may be a promising alternative to traditional pain medications.
Propiedades
IUPAC Name |
3-pyridin-4-ylpropyl 4-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c22-19(26-13-1-2-16-7-9-20-10-8-16)17-3-5-18(6-4-17)27(23,24)21-11-14-25-15-12-21/h3-10H,1-2,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZOSHHNAXKMFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OCCCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)propyl 4-(morpholinosulfonyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B4756464.png)
![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,2-dimethylpropanamide](/img/structure/B4756473.png)
![N-[2-(aminocarbonyl)phenyl]-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4756481.png)


![1-(4-methoxyphenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine](/img/structure/B4756489.png)
![1-(2-methoxy-5-methylphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4756492.png)
![6-methyl-4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}carbonyl)-2-(2-pyridinyl)quinoline](/img/structure/B4756501.png)
![2-(benzoylamino)-N-[2-(4-morpholinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4756504.png)
![ethyl N-{[(4-methoxy-2-methylphenyl)amino]carbonyl}glycinate](/img/structure/B4756517.png)

![7-(4-fluorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4756546.png)
![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B4756550.png)
![5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4756570.png)